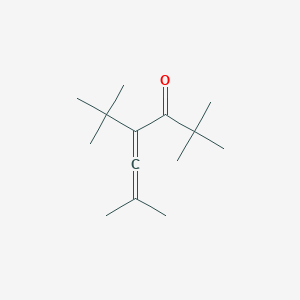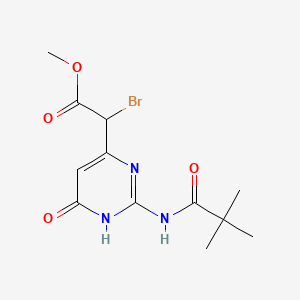
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride is an organic compound with the molecular formula C7H16ClNS. It is a derivative of propanimidothioate and is characterized by the presence of an ethyl group, two methyl groups, and a thioate group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethylpropanimidothioate;hydrochloride typically involves the reaction of 2,2-dimethylpropanimidothioate with ethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2-dimethylpropanimidothioate} + \text{ethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-dimethylpropanimidothioate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the thioate group, which can donate electrons to form new bonds. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-dimethylpropanimidothioate;hydrochloride can be compared with other similar compounds, such as:
Methyl 2,2-dimethylpropanimidothioate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,2-dimethylpropanimidate: Similar structure but with an imidate group instead of a thioate group.
Ethyl 2,2-dimethylpropanamide: Similar structure but with an amide group instead of a thioate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Eigenschaften
CAS-Nummer |
89730-90-5 |
|---|---|
Molekularformel |
C7H16ClNS |
Molekulargewicht |
181.73 g/mol |
IUPAC-Name |
ethyl 2,2-dimethylpropanimidothioate;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-5-9-6(8)7(2,3)4;/h8H,5H2,1-4H3;1H |
InChI-Schlüssel |
WLSRIXMJJUDCKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=N)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


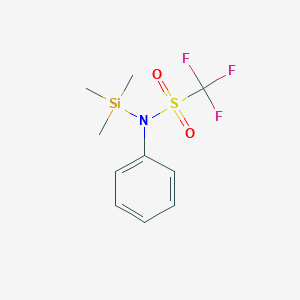
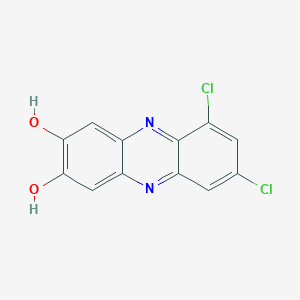
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

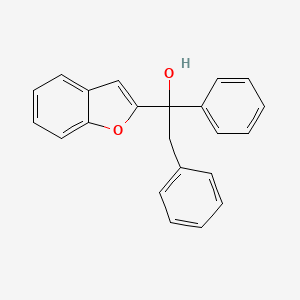
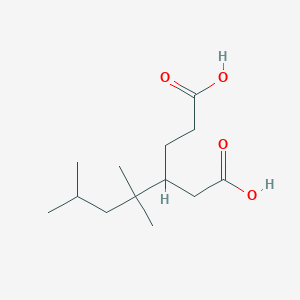

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)

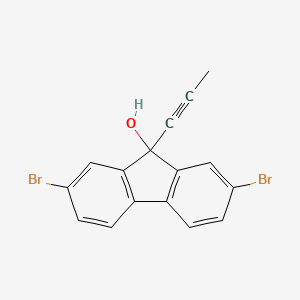
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
